molecular formula C15H21NO2 B1671870 Indenolol CAS No. 60607-68-3

Indenolol

Cat. No.: B1671870
CAS No.: 60607-68-3
M. Wt: 247.33 g/mol
InChI Key: MPGBPFMOOXKQRX-UHFFFAOYSA-N
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Description

Indenolol is a chemical compound belonging to the class of beta-adrenergic blocking agents . Its primary mechanism of action involves the antagonism of beta-adrenergic receptors, particularly the beta-1 receptors predominantly located in the heart . By blocking these receptors, this compound inhibits the effects of stress hormones like epinephrine and norepinephrine, leading to a reduction in heart rate (negative chronotropic effect), a decrease in the force of myocardial contraction (negative inotropic effect), and a subsequent lowering of blood pressure . This mechanism underpins its research value in studying hypertension (high blood pressure) and other cardiovascular conditions . A double-blind, crossover clinical study compared this compound with metoprolol and found that this compound was significantly more effective at reducing resting blood pressure values . Beyond its core beta-blocking activity, research indicates that this compound can suppress the release of renin from the kidneys, thereby interfering with the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure regulation . Some studies also suggest the compound may possess a membrane-stabilizing effect, which could contribute to antiarrhythmic properties, and may exhibit certain actions on the central nervous system . Investigated in the 1980s, this compound is not currently a widely marketed therapeutic agent, which enhances its value as a tool for comparative pharmacological studies and cardiovascular research . The compound has the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBPFMOOXKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride)
Record name Indenolol [INN:BAN]
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DSSTOX Substance ID

DTXSID70866817
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
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Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106656-86-4, 60607-68-3
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
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Record name Indenolol [INN:BAN]
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Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene
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Record name Indenolol
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Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
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Record name Indenolol
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Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
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Melting Point

147-148
Details U.S. Patent 4,045,482.
Record name Indenolol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Indenolol can be synthesized through a multi-step process involving the reaction of 1-indanone with isopropylamine and subsequent etherification with 4-hydroxyindene. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Indenolol has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study beta-adrenergic blockers and their interactions.

    Biology: Investigated for its effects on beta-adrenergic receptors in biological systems.

    Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Indenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Indenolol vs. Propranolol

  • Efficacy: Both drugs suppress exercise-induced tachycardia and systolic blood pressure, but this compound achieves comparable effects at lower doses (40–320 mg vs. 40–320 mg for propranolol) . In hypertensive rats, both reduce plasma renin activity (PRA) and heart rate but show minimal antihypertensive effects in established hypertension .
  • Hemodynamics: Acute administration of both reduces cardiac output, but long-term this compound use normalizes cardiac output by reducing peripheral resistance, whereas propranolol maintains elevated resistance .
  • Propranolol exhibits stronger inhibition of myocardial Na+/K+-ATPase (IC₅₀: 1.03 mM) compared to this compound (IC₅₀: 0.80 mM), correlating with higher arrhythmogenic risk .

Table 1: Key Differences Between this compound and Propranolol

Parameter This compound Propranolol
ISA Activity Yes (reduces vascular resistance) No
Airway Resistance Effect None Significant increase
Na+/K+-ATPase Inhibition IC₅₀: 0.80 mM IC₅₀: 1.03 mM
Plasma Renin Suppression Moderate Moderate

This compound vs. Metoprolol

  • Efficacy: this compound (60–120 mg/day) significantly lowers resting blood pressure compared to metoprolol (100–200 mg/day), with three patients unresponsive to metoprolol achieving control with this compound .
  • Hemodynamics: Both reduce cardiac output via heart rate reduction, but this compound’s ISA prevents rebound tachycardia upon withdrawal, a risk with metoprolol .
  • Receptor Selectivity: Metoprolol is cardioselective (beta-1), while this compound non-selectively blocks beta-1/beta-2 receptors but partially agonizes vascular beta-2 receptors to reduce resistance .

Table 2: this compound vs. Metoprolol in Hypertension Management

Parameter This compound Metoprolol
Resting BP Reduction Superior (P < 0.05) Moderate
Receptor Selectivity Non-selective with ISA Beta-1 selective
Rebound Tachycardia Absent Observed

This compound vs. Atenolol

  • Clinical Use: Atenolol (50–100 mg/day) is equally effective as this compound in lowering blood pressure but lacks ISA, leading to higher peripheral resistance .

This compound Derivatives and Structural Modifications

  • Fluorinated this compound derivatives exhibit enhanced antifibrillatory activity, surpassing propranolol in potency (order: fluorinated this compound > propranolol > this compound) .

Biological Activity

Indenolol is a beta-adrenergic blocker that has been studied for its antihypertensive properties and other biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and clinical findings.

Chemical and Pharmacological Profile

  • Chemical Formula : C₁₅H₂₁NO₂
  • Molecular Weight : 247.33 g/mol
  • Drug Class : Non-selective beta-adrenergic antagonist

This compound has been classified as a non-selective beta-blocker, meaning it affects both β₁ and β₂ adrenergic receptors. This dual action influences cardiovascular responses, particularly in managing hypertension.

This compound functions primarily by blocking the action of catecholamines (such as adrenaline) on beta receptors. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately resulting in decreased blood pressure. The drug also exhibits intrinsic sympathomimetic activity, which may contribute to its unique profile compared to other beta-blockers .

Antihypertensive Effects

Several studies have evaluated the efficacy of this compound in lowering blood pressure:

  • Comparative Study with Metoprolol :
    • A double-blind crossover study involving 18 hypertensive patients showed that this compound significantly reduced resting blood pressure more effectively than metoprolol (P < 0.05). Notably, three patients who did not respond to metoprolol were successfully treated with this compound .
  • Dose-Dependent Response :
    • In another study, doses ranging from 30 to 120 mg resulted in a maximum reduction of 26 mm Hg systolic and 17 mm Hg diastolic pressure. The hypotensive effect began within 10 minutes, peaked at around 60 minutes, and lasted approximately 7 hours .
  • Long-term Efficacy :
    • A systematic review of beta-blockers indicated that non-selective agents like this compound typically yield an average reduction in systolic blood pressure of about 10 mm Hg and diastolic pressure by approximately 8 mm Hg in hypertensive patients .

Pharmacokinetics

This compound is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within one hour after oral administration. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, which influences its pharmacokinetic profile and potential drug interactions .

Side Effects and Tolerability

This compound is generally well-tolerated; however, common side effects may include fatigue, dizziness, and bradycardia. Unlike some other beta-blockers, it does not significantly impair adrenergic reflexes during stress tests .

Summary of Research Findings

Study TypeFindings
Crossover StudyThis compound more effective than metoprolol in reducing blood pressure (P < 0.05)
Dose-Response StudyMaximum BP reduction: 26 mm Hg systolic, 17 mm Hg diastolic at doses of 30-120 mg
Systematic ReviewAverage BP reduction: -10/-8 mm Hg for non-selective beta-blockers

Q & A

Basic Research Questions

Q. How to design a preclinical study evaluating Indenolol’s cardiovascular efficacy?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using radioligand displacement) to quantify β-adrenergic receptor affinity. Transition to in vivo models (e.g., hypertensive rodent models) with controlled variables: dose-response relationships, heart rate monitoring, and blood pressure measurements. Include negative controls (e.g., saline) and positive controls (e.g., established β-blockers like atenolol). Use randomized block designs to minimize bias .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacological data?

  • Methodological Answer : For dose-response curves, apply nonlinear regression models (e.g., log-dose vs. effect). Use Student’s t-test or ANOVA for group comparisons, ensuring error bars represent standard deviation (SD) or standard error (SEM). For time-series data (e.g., blood pressure changes), employ repeated-measures ANOVA. Validate assumptions (normality, homogeneity of variance) before analysis .

Q. How to ensure methodological validity in this compound toxicity studies?

  • Methodological Answer : Follow ICH M7 guidelines for impurity assessment by comparing this compound’s structure-activity relationships (SAR) with known genotoxic analogs. Use Ames tests for mutagenicity screening. In acute toxicity studies, apply OECD guidelines: escalate doses in rodents, monitor mortality, and conduct histopathological analyses. Include positive controls (e.g., N-ethyl-N-nitrosourea) and blinded data interpretation to reduce bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported metabolic pathways across studies?

  • Methodological Answer : Conduct a scoping review to map discrepancies (e.g., cytochrome P450 isoforms involved). Use PRISMA-ScR guidelines to systematically extract data from preclinical and clinical studies. Perform in vitro microsomal assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate metabolic pathways. Cross-reference findings with pharmacokinetic models (e.g., compartmental analysis) .

Q. What frameworks integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq of cardiac tissues) and proteomics (LC-MS/MS) to identify downstream targets. Use bioinformatics tools (e.g., STRING-DB) for pathway enrichment analysis. Validate hypotheses with CRISPR-Cas9 knockout models of candidate genes. Apply the FINER criteria to ensure the research question is feasible, novel, and ethically aligned .

Q. How to optimize this compound’s synthetic route for high-purity batches in experimental studies?

  • Methodological Answer : Employ DoE (Design of Experiments) to test reaction parameters (temperature, catalysts). Monitor intermediates via HPLC-UV and confirm final structure with NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Use QSAR models to predict impurities and refine crystallization conditions. Purity thresholds should exceed 99.5% for pharmacological assays .

Q. What longitudinal study designs assess this compound’s chronic effects on cardiovascular remodeling?

  • Methodological Answer : Implement a 12-month cohort study in animal models with echocardiography endpoints (e.g., left ventricular mass index). Use mixed-effects models to account for individual variability. Include sham-operated controls and blinded endpoint adjudication. For translational relevance, correlate findings with human biomarker data (e.g., NT-proBNP) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indenolol
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Indenolol

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